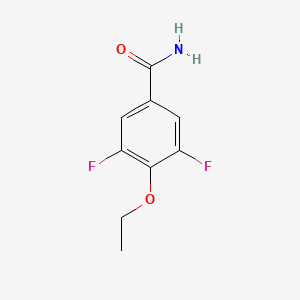

4-Ethoxy-3,5-difluorobenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-3,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJUVRXABDGGYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306182 | |

| Record name | 4-Ethoxy-3,5-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-23-5 | |

| Record name | 4-Ethoxy-3,5-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethoxy-3,5-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Ethoxy-3,5-difluorobenzamide CAS number and properties

An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzamide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nomenclature, Structure, and Identification

-

Systematic Name: this compound

-

Molecular Formula: C₉H₉F₂NO₂

-

Structure:

-

CAS Number: Not assigned.

-

Key Precursor CAS Number: The direct precursor, 4-Ethoxy-3,5-difluorobenzoic acid, has the CAS number 1017779-19-9 .[1]

Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Weight | 201.17 g/mol |

| Melting Point | > 150 °C |

| Boiling Point | > 300 °C (decomposes) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol. |

| Appearance | White to off-white crystalline solid. |

Synthesis of this compound

The synthesis of this compound can be readily achieved from its corresponding carboxylic acid, 4-Ethoxy-3,5-difluorobenzoic acid. A common and efficient method involves the activation of the carboxylic acid followed by amidation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol describes the conversion of 4-Ethoxy-3,5-difluorobenzoic acid to this compound via an acyl chloride intermediate.

Materials:

-

4-Ethoxy-3,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Concentrated Ammonium Hydroxide (NH₄OH)

-

Deionized Water

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Acyl Chloride Formation:

-

In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Ethoxy-3,5-difluorobenzoic acid (1.0 eq) in anhydrous DCM.

-

Add a catalytic amount of dimethylformamide (DMF) (1-2 drops).

-

Slowly add thionyl chloride or oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 4-Ethoxy-3,5-difluorobenzoyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.

-

Slowly add concentrated ammonium hydroxide (excess) dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction with deionized water and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.

-

Spectroscopic Analysis

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

¹H and ¹⁹F NMR Spectroscopy

The proton NMR spectrum of fluorinated benzamides can be complex due to proton-fluorine couplings.[2][3]

-

¹H NMR:

-

Aromatic Protons: A singlet or a narrow triplet (due to coupling with the two equivalent fluorine atoms) is expected for the two equivalent aromatic protons (H-2 and H-6).

-

Ethoxy Protons: A quartet for the -OCH₂- protons and a triplet for the -CH₃ protons.

-

Amide Protons: Two broad singlets for the -NH₂ protons, which may exchange with D₂O.

-

-

¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms at positions 3 and 5.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each carbon atom, with the carbons attached to fluorine exhibiting characteristic C-F coupling.

FT-IR Spectroscopy

The FT-IR spectrum will display characteristic absorption bands for the functional groups present.

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amide) | 3400-3200 (two bands) |

| C-H Stretch (aromatic) | 3100-3000 |

| C-H Stretch (aliphatic) | 2980-2850 |

| C=O Stretch (amide) | ~1660 |

| C=C Stretch (aromatic) | 1600-1450 |

| C-F Stretch | 1350-1150 |

| C-O Stretch (ether) | 1250-1050 |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the amide group (•NH₂) to form a stable benzoyl cation, followed by further fragmentation.[4][5]

Safety and Handling

While specific toxicity data for this compound is not available, precautions for handling benzamide derivatives should be followed.[6][7][8][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Safety glasses with side-shields or chemical goggles.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in accordance with good industrial hygiene and safety practices.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

First-Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

Potential Applications in Drug Discovery

The incorporation of fluorine and an ethoxy group into a benzamide scaffold makes this compound an attractive candidate for screening in various drug discovery programs. Fluorinated aromatic compounds are prevalent in pharmaceuticals and agrochemicals.[10] The specific substitution pattern may confer unique biological activities.

Potential Therapeutic Targets

Benzamide derivatives have been investigated as inhibitors of a wide range of enzymes and receptors. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions with the target protein.

Caption: Hypothetical mechanism of action for this compound.

Given the structural motifs, this compound could be explored for activities including, but not limited to:

-

Enzyme Inhibition: As a potential inhibitor of kinases, polymerases, or other enzymes implicated in diseases such as cancer or viral infections.

-

Receptor Modulation: As a ligand for G-protein coupled receptors (GPCRs) or ion channels.

-

Antimicrobial Activity: As a lead compound for the development of new antibacterial or antifungal agents.

The difluoro-substitution pattern, in particular, can influence the electronic properties of the aromatic ring and the hydrogen-bonding capabilities of the amide group, potentially leading to novel and selective interactions with biological targets.

References

-

Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection. The Journal of Physical Chemistry A. [Link]

-

Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. PubMed. [Link]

-

4-Ethoxy-3,5-difluorobenzoic acid, 97% Purity, C9H8F2O3, 10 grams. CP Lab Safety. [Link]

-

Dissociation of proton-bound complexes and proton affinity of benzamides. Journal of the American Society for Mass Spectrometry. [Link]

-

BENZAMIDE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Simplifying the Complex 1H NMR Spectra of Fluorine-Substituted Benzamides by Spin System Filtering and Spin-State Selection: Multiple-Quantum−Single-Quantum Correlation. ACS Publications. [Link]

-

Mass spectrum of benzamide (Scheme 2, 2b). ResearchGate. [Link]

-

FTIR and 1H NMR Spectral Study of 3-(Substituted Benzamido). Spectroscopy Letters. [Link]

-

N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

-

Benzamide-simplified mass spectrum. ResearchGate. [Link]

-

BENZAMIDE HAZARD SUMMARY. NJ.gov. [Link]

-

Benzamide. NIST WebBook. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Benzamide [webbook.nist.gov]

- 6. lobachemie.com [lobachemie.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. nj.gov [nj.gov]

- 10. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical properties of 4-Ethoxy-3,5-difluorobenzamide

An In-Depth Technical Guide to the Physicochemical Properties of 4-Ethoxy-3,5-difluorobenzamide

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound. As direct experimental data for this specific compound is not extensively published, this document establishes a predictive and methodological framework for its characterization. By leveraging data from structurally analogous compounds—including its carboxylic acid precursor and related fluorinated and ethoxylated aromatics—we offer reasoned estimations of its properties. Crucially, this guide furnishes detailed, field-proven experimental protocols for the determination of key parameters such as melting point, solubility, pKa, and lipophilicity (logP). This document is intended for researchers, scientists, and drug development professionals who require a robust understanding and a practical approach to characterizing this and similar novel chemical entities.

Introduction and Molecular Context

This compound belongs to a class of fluorinated aromatic compounds that are of significant interest in medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often enhancing metabolic stability, receptor binding affinity, and membrane permeability. The presence of the ethoxy group further modulates lipophilicity and molecular conformation.

This guide addresses the critical need for a reliable physicochemical profile of this compound. Given the limited availability of direct experimental data, we will proceed by:

-

Structural Analysis: Defining the molecule and its relationship to its common synthetic precursor, 4-Ethoxy-3,5-difluorobenzoic acid.

-

Analog-Based Prediction: Utilizing empirical data from closely related molecules to forecast the properties of the target compound.

-

Methodological Empowerment: Providing detailed, step-by-step protocols for researchers to determine these properties in their own laboratories.

This dual approach ensures that while we provide the best possible predictive information, we also equip scientists with the practical tools for empirical validation.

Caption: Synthetic relationship between the precursor acid and the target amide.

Core Molecular Properties and Analog Comparison

The fundamental molecular properties form the basis of a compound's identity. The table below summarizes these properties for this compound and its relevant structural analogs. The data for the analogs provide a critical reference point for our subsequent predictions.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₉F₂NO₂ | 201.17 | Not Available |

| 4-Ethoxy-3,5-difluorobenzoic acid | C₉H₈F₂O₃ | 202.15 | 1017779-19-9 |

| 3,5-Difluorobenzoic acid | C₇H₄F₂O₂ | 158.10 | 455-40-3[1][2] |

| 4-Ethoxybenzoic acid | C₉H₁₀O₃ | 166.17 | 619-86-3[3][4][5][6] |

Melting Point (Mp)

The melting point is a fundamental indicator of a compound's purity and the strength of its crystal lattice forces. A sharp melting range typically signifies high purity.

Analog Data & Prediction

| Compound | Melting Point (°C) |

| 3,5-Difluorobenzoic acid | 121-124[2] |

| 4-Ethoxybenzoic acid | 197-199[5][6] |

Prediction for this compound: It is predicted that the melting point of this compound will be higher than its carboxylic acid precursor . Primary amides can form robust intermolecular hydrogen bond networks, often leading to higher melting points than the corresponding carboxylic acids, which typically form hydrogen-bonded dimers. The predicted melting point would likely be in the range of 140-160°C .

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for accurate melting point measurement using a digital melting point apparatus (e.g., Mel-Temp).[7][8]

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, gently crush it on a watch glass.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the solid down. Repeat until a packed column of 2-3 mm is achieved.[7]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the apparatus.

-

Rapid Determination (Optional): If the melting point is unknown, perform a rapid heating run to find an approximate range. Allow the block to cool significantly before the precise measurement.

-

Precise Determination: Heat the block rapidly to about 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[7]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability and is essential for designing effective in vitro assays.[9] Poor solubility is a leading cause of failure in drug development.

Analog Data & Prediction

| Compound | Aqueous Solubility |

| 4-Ethoxybenzoic acid | 583 mg/L at 25°C[6] |

| 3,5-Difluorobenzoic acid | Data not widely available, but the presence of fluorine often decreases aqueous solubility compared to the non-fluorinated analog. |

Prediction for this compound: The amide functional group is more polar than a carboxylic acid at neutral pH, which could suggest improved solubility. However, the molecule as a whole remains largely hydrophobic due to the aromatic ring, ethoxy group, and fluorine atoms. It is predicted that this compound will be sparingly soluble to poorly soluble in aqueous media at neutral pH. Its solubility is expected to be largely pH-independent across the physiological range due to the very weak basicity of the amide group.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.[9][10]

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of visible solid material throughout the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. To separate the saturated supernatant from the solid, either centrifuge the vials at high speed or filter the solution using a low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the response to a standard curve of known concentrations.

-

Calculation: The measured concentration of the saturated solution represents the thermodynamic solubility of the compound under the tested conditions.

Caption: Workflow for the shake-flask solubility determination method.

Ionization Constant (pKa)

The pKa value defines the strength of an acid or base and determines the extent of a molecule's ionization at a given pH. This is critical for predicting its behavior in different biological compartments.

Analog Data & Prediction

| Compound | pKa |

| 4-Ethoxybenzoic acid | 4.49[3] |

| 3,5-Difluorobenzoic acid | The electron-withdrawing fluorine atoms make the carboxylic acid more acidic than benzoic acid (pKa ~4.2), likely lowering the pKa to the range of 3.0-3.5. |

Prediction for this compound: The amide functional group is generally considered neutral in a biological context. It is a very weak base (pKa of the protonated amide is typically <-1) and an extremely weak acid (pKa of the N-H proton is >15). Therefore, this compound is not expected to ionize significantly within the physiological pH range of 1 to 8. For practical purposes in drug development, it can be treated as a neutral molecule.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for measuring pKa values.[12][13][14][15]

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH readings.[12]

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low). A typical concentration is 1-10 mM. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[12]

-

Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and the tip of the titrant delivery tube into the solution.

-

Titration: For a basic pKa, titrate with a standardized acid (e.g., 0.1 M HCl). For an acidic pKa, titrate with a standardized base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is found at the midpoint of the buffer region on the titration curve.[12]

Lipophilicity (logP)

The n-octanol/water partition coefficient (logP) is the industry standard measure of a compound's lipophilicity. It is a key predictor of ADME (Absorption, Distribution, Metabolism, and Excretion) properties, including membrane permeability and plasma protein binding.

Analog Data & Prediction

| Compound | logP |

| 4-Ethoxybenzoic acid | 2.39[6] |

Prediction for this compound: Several factors will influence the logP of the target compound relative to its analogs:

-

Amide vs. Carboxylic Acid: Converting the acidic carboxyl group to a neutral amide will significantly increase the logP, as the neutral form partitions more readily into the organic phase.

-

Fluorine Atoms: Each fluorine atom generally increases the logP by approximately 0.1-0.4 units. Based on these considerations, the logP of this compound is predicted to be in the range of 2.8 to 3.2 , indicating moderate to high lipophilicity.

Experimental Protocol: Shake-Flask Method for logP Determination

This "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[16][17][18]

-

Solvent Saturation: Prepare mutually saturated solvents by vigorously mixing equal volumes of n-octanol and pH 7.4 phosphate buffer for 24 hours. Allow the phases to separate completely before use.[17]

-

Sample Preparation: Prepare a stock solution of the test compound in one of the saturated phases (e.g., n-octanol).

-

Partitioning: In a vial, combine a known volume of the stock solution with a known volume of the other saturated phase (e.g., buffer). The volume ratio is often 1:1, but can be adjusted for highly lipophilic or hydrophilic compounds.

-

Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.[19]

-

Phase Separation: Centrifuge the vial at high speed to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Analyze the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is the ratio of the concentrations. The logP is the base-10 logarithm of this ratio: P = C_oct / C_aq logP = log₁₀(P)

Conclusion

This guide establishes a robust physicochemical profile for this compound through a combination of analog-based prediction and detailed experimental guidance. The compound is predicted to be a crystalline solid with a melting point higher than its carboxylic acid precursor, possess low aqueous solubility, and exhibit moderate-to-high lipophilicity (logP ≈ 2.8-3.2). It is expected to be a neutral molecule across the physiological pH range. The provided protocols for melting point, solubility, pKa, and logP determination offer a clear and validated pathway for researchers to empirically confirm these essential properties, facilitating its application in drug discovery and development programs.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Sousa, M., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Kheylik, Y. (2024, September 23). LogP / LogD shake-flask method. Protocols.io. Retrieved from [Link]

-

Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

-

Al-dhahri, T. (2021, September 19). experiment (1) determination of melting points. SlideShare. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-ethoxybenzoic acid. Retrieved from [Link]

-

S.S.L.N.T. Mahila Mahavidyalaya. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

Elbasan, B., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Retrieved from [Link]

-

Lokey Lab Protocols. (2017, March 6). Shake Flask logK. Retrieved from [Link]

-

van der Water, R., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide | PDF. Retrieved from [Link]

-

Wang, Y., et al. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. Retrieved from [Link]

-

World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS. Retrieved from [Link]

-

Kheylik, Y. (2024, August). (PDF) LogP / LogD shake-flask method v1. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzoic acid. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

Sources

- 1. 3,5-Difluorobenzoic acid | C7H4F2O2 | CID 101265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Ethoxybenzoic acid(619-86-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Ethoxybenzoic acid CAS#: 619-86-3 [m.chemicalbook.com]

- 6. 4-Ethoxybenzoic acid | 619-86-3 [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. LogP / LogD shake-flask method [protocols.io]

- 18. researchgate.net [researchgate.net]

- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

An In-depth Technical Guide to 4-Ethoxy-3,5-difluorobenzamide: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-ethoxy-3,5-difluorobenzamide, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. We will delve into its detailed molecular structure, physicochemical properties, and a validated synthetic route, offering insights grounded in established chemical principles.

Introduction: The Significance of Fluorinated Benzamides

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and development. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Benzamides, a common scaffold in pharmaceuticals, when functionalized with fluorine and other moieties like the ethoxy group, present a versatile platform for developing novel therapeutic agents and functional materials. This compound emerges from this context as a compound with significant potential, warranting a detailed examination of its molecular characteristics.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central benzene ring substituted with a carboxamide group, an ethoxy group, and two fluorine atoms. The systematic IUPAC name for this compound is this compound, and it is assigned the CAS Number 1017779-23-5 [1][2].

The substitution pattern is crucial to its properties. The ethoxy group at the 4-position and the fluorine atoms at the 3 and 5-positions create a unique electronic and steric environment. This arrangement influences the molecule's polarity, solubility, and potential intermolecular interactions.

A summary of the key molecular and physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₉F₂NO₂ |

| Molecular Weight | 201.17 g/mol |

| CAS Number | 1017779-23-5[1][2] |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)C(=O)N)F |

| Appearance | White to off-white solid (predicted) |

| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dimethyl sulfoxide. |

Synthetic Pathway: From Carboxylic Acid to Amide

A robust and logical synthetic route to this compound involves the amidation of its corresponding carboxylic acid precursor, 4-ethoxy-3,5-difluorobenzoic acid (CAS No. 1017779-19-9)[3]. This two-step process first involves the activation of the carboxylic acid, followed by the reaction with an amine source.

The workflow for this synthesis is depicted in the following diagram:

Experimental Protocol: A Step-by-Step Guide

The following protocol details a standard laboratory procedure for the synthesis of this compound from 4-ethoxy-3,5-difluorobenzoic acid.

Materials:

-

4-Ethoxy-3,5-difluorobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

Aqueous Ammonia (NH₄OH, 28-30%)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Formation of the Acyl Chloride Intermediate

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-ethoxy-3,5-difluorobenzoic acid in anhydrous dichloromethane.

-

To this solution, add 1.2 to 1.5 equivalents of thionyl chloride (or oxalyl chloride with a catalytic amount of DMF) dropwise at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. This will yield the crude 4-ethoxy-3,5-difluoro-benzoyl chloride as an oil or low-melting solid, which is typically used in the next step without further purification.

Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a crucial activation step. Thionyl chloride and oxalyl chloride are effective reagents for this transformation, with the byproducts being gaseous (HCl, SO₂, CO, CO₂), which are easily removed.

Step 2: Amidation to Form this compound

-

Dissolve the crude acyl chloride from the previous step in a suitable organic solvent such as dichloromethane or tetrahydrofuran (THF) in a clean flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an excess (typically 3-5 equivalents) of concentrated aqueous ammonia (NH₄OH) to the stirred solution. An exothermic reaction will occur, and a precipitate of the amide product is expected to form.

-

Continue stirring the mixture at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

After the reaction is complete, dilute the mixture with deionized water and transfer it to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic extracts and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Rationale: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ammonia to form the stable amide. The use of excess ammonia neutralizes the HCl byproduct and drives the reaction to completion. The aqueous workup is designed to remove any remaining water-soluble impurities and unreacted reagents.

Conclusion

This compound is a compound with a well-defined molecular structure and predictable physicochemical properties that make it a person of interest for further investigation in drug discovery and materials science. The synthetic route presented here is based on fundamental and reliable organic chemistry principles, providing a clear pathway for its preparation in a laboratory setting. This technical guide serves as a foundational resource for researchers and scientists working with this and related fluorinated molecules.

References

Sources

Spectroscopic Characterization of 4-Ethoxy-3,5-difluorobenzamide: A Technical Guide

Introduction

4-Ethoxy-3,5-difluorobenzamide is a substituted aromatic compound with significant potential in the synthesis of novel pharmaceutical agents and functional materials. The presence of the difluoro substitution pattern on the benzene ring, combined with the ethoxy and benzamide functionalities, imparts unique electronic and steric properties to the molecule. Accurate structural confirmation is paramount in any synthetic endeavor, and spectroscopic methods are the cornerstone of this process. This guide will provide a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and Mass spectra of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The symmetry of the molecule will be a key determinant of the observed signals.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Triplet | 2H | H-2, H-6 |

| ~6.0 - 6.5 | Broad Singlet | 2H | -CONH₂ |

| ~4.1 - 4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 - 1.5 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a triplet due to coupling with the two adjacent fluorine atoms. The chemical shift will be downfield due to the deshielding effect of the aromatic ring and the electron-withdrawing nature of the amide and fluorine substituents.

-

Amide Protons (-CONH₂): The two protons of the primary amide will likely appear as a broad singlet. The chemical shift can be variable and is dependent on concentration and solvent.

-

Ethoxy Group Protons (-OCH₂CH₃): The methylene protons (-OCH₂) will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet due to coupling with the two methylene protons.

B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. A key feature will be the observation of carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | | ~165 - 170 | - | C=O | | ~160 - 165 | Large (¹JCF ≈ 240-250) | C-3, C-5 | | ~135 - 140 | Small (³JCF ≈ 3-5) | C-1 | | ~125 - 130 | Medium (²JCF ≈ 15-20) | C-4 | | ~105 - 110 | Medium (²JCF ≈ 15-20) | C-2, C-6 | | ~65 - 70 | - | -OCH₂CH₃ | | ~14 - 16 | - | -OCH₂CH₃ |

Interpretation:

-

Carbonyl Carbon (C=O): The amide carbonyl carbon will appear as a singlet in the downfield region of the spectrum.

-

Fluorinated Carbons (C-3, C-5): These carbons will exhibit a very large one-bond coupling constant (¹JCF) with the directly attached fluorine atoms, resulting in a doublet (if observed directly) or a significant broadening. Their chemical shift will be significantly downfield.

-

Aromatic Carbons: The other aromatic carbons will show smaller couplings to the fluorine atoms over two or three bonds. C-4, being directly attached to the ethoxy group, will show a ²JCF coupling. C-2 and C-6 will also show a ²JCF coupling. C-1, the carbon bearing the amide group, will exhibit a smaller ³JCF coupling.

-

Ethoxy Group Carbons (-OCH₂CH₃): The methylene and methyl carbons of the ethoxy group will appear as singlets in the upfield region of the spectrum.

C. NMR Experimental Protocol

A standard protocol for acquiring NMR spectra for this type of compound is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0-200 ppm.

-

A larger number of scans will be required compared to the ¹H spectrum.

-

Caption: General workflow for NMR analysis.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the amide, ether, and carbon-fluorine bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 & ~3180 | Medium-Strong | N-H stretch (asymmetric & symmetric) |

| ~2980-2850 | Medium | C-H stretch (aliphatic) |

| ~1660 | Strong | C=O stretch (Amide I) |

| ~1600 | Medium | N-H bend (Amide II) |

| ~1480, ~1450 | Medium | C=C stretch (aromatic) |

| ~1250 | Strong | C-O-C stretch (asymmetric) |

| ~1100-1000 | Strong | C-F stretch |

| ~1050 | Medium | C-O-C stretch (symmetric) |

Interpretation:

-

N-H Stretching: The primary amide will show two distinct peaks in the region of 3100-3400 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.

-

C=O Stretching: A strong absorption band around 1660 cm⁻¹ is expected for the amide carbonyl (Amide I band).

-

C-O-C Stretching: The ethoxy group will give rise to two C-O-C stretching bands, an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.

-

C-F Stretching: Strong absorption bands in the 1100-1000 cm⁻¹ region are characteristic of C-F stretching vibrations.

IR Spectroscopy Experimental Protocol

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: Workflow for ATR-FTIR analysis.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 201 | [M]⁺ (Molecular Ion) |

| 184 | [M - NH₃]⁺ |

| 173 | [M - C₂H₄]⁺ |

| 157 | [M - C₂H₅O]⁺ |

| 129 | [M - C₂H₅O - CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z of 201, corresponding to the molecular weight of this compound.

-

Fragmentation Pattern: Common fragmentation pathways for this molecule would include the loss of the ethoxy group, the loss of the amide group, and subsequent loss of carbon monoxide from the benzoyl cation. The relative intensities of these fragment ions would depend on the ionization technique used.

Mass Spectrometry Experimental Protocol

-

Sample Introduction: The sample can be introduced via direct infusion or through a gas or liquid chromatograph.

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is likely to produce more fragmentation, while ESI would likely show a prominent protonated molecular ion [M+H]⁺ at m/z 202.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass spectral data are based on the fundamental principles of spectroscopy and analysis of analogous structures. This information should serve as a valuable resource for the identification and characterization of this compound in a research and development setting. It is important to note that while these predictions are based on sound scientific principles, experimental verification is the ultimate standard for structural confirmation.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Vidhya, V., Austine, A., & Arivazhagan, M. (2019). Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. Heliyon, 5(11), e02365. [Link]

-

PubChem. p-Ethoxybenzamide. [Link]

Solubility profile of 4-Ethoxy-3,5-difluorobenzamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of 4-Ethoxy-3,5-difluorobenzamide in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Imperative of Solubility in Modern Drug Development

In the journey of a new chemical entity (NCE) from the laboratory bench to a life-changing therapeutic, few physicochemical properties are as fundamental and impactful as solubility. Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1][2][3] For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption into the systemic circulation.[1][4] Poor aqueous solubility is a major hurdle in formulation development, with over 40% of NCEs being practically insoluble in water.[1][3][4] This challenge often leads to high doses, variable bioavailability, and potential gastrointestinal toxicity.[1] Therefore, a comprehensive understanding of a compound's solubility profile in various solvents is not merely an academic exercise but a cornerstone of rational drug design and formulation strategy.[2][5]

This guide provides a detailed technical overview of the methodologies and considerations for determining the solubility profile of a novel compound, using this compound as a representative case study. While specific experimental data for this compound is not publicly available, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to establish such a profile.

Physicochemical Profile of this compound: A Structural Perspective on Solubility

The solubility of a molecule is intrinsically linked to its chemical structure. The arrangement of functional groups, molecular size, and electronic properties dictate the nature and strength of intermolecular interactions with solvent molecules. A preliminary analysis of this compound's structure provides valuable insights into its expected solubility behavior.

Molecular Structure:

-

Benzamide Moiety: The primary amide (-CONH2) group is capable of both donating and accepting hydrogen bonds, suggesting potential for favorable interactions with protic solvents.

-

Ethoxy Group: The ethoxy (-OCH2CH3) group introduces a degree of lipophilicity and can also act as a hydrogen bond acceptor.

-

Difluorophenyl Ring: The two fluorine atoms on the benzene ring are highly electronegative, creating localized dipoles and potentially influencing crystal lattice energy. Fluorine substitution can also impact the acidity of the amide proton.

Based on this structure, it is anticipated that this compound will exhibit moderate solubility in polar organic solvents, with the extent of solubility being governed by the balance of hydrogen bonding capacity and overall lipophilicity.

Theoretical Underpinnings of Solubility in Organic Solvents

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by both enthalpic (ΔH) and entropic (ΔS) changes. The solubility of a compound is a function of its structure and the solution conditions, including pH, temperature, and the presence of co-solvents or additives.[4]

The principle of "like dissolves like" provides a useful qualitative guide. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This can be further understood by considering the specific intermolecular forces at play:

-

Hydrogen Bonding: Solvents that can form hydrogen bonds (e.g., alcohols, amides) are likely to be effective in solvating the amide and ethoxy groups of this compound.

-

Dipole-Dipole Interactions: Polar aprotic solvents (e.g., acetone, acetonitrile) can interact with the polar functionalities of the molecule.

-

Van der Waals Forces: These weaker forces are present in all solvent-solute interactions but are the dominant forces in nonpolar solvents (e.g., alkanes).

Thermodynamic models, such as those based on activity coefficients, can provide a more quantitative prediction of solubility.[6][7] These models often incorporate parameters like Hildebrand solubility parameters and dielectric constants to describe the cohesive and adhesive forces between solute and solvent molecules.[6]

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[8][9][10] This technique involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of this compound in a range of organic solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, acetonitrile, toluene, heptane)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. "Excess" means that undissolved solid should be visible after equilibration.

-

-

Equilibration:

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles. This step is crucial to avoid overestimation of solubility.

-

-

Sample Preparation for Analysis:

-

Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A calibration curve prepared from standards of known concentration should be used for quantification.[13]

-

-

Data Calculation:

-

Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units of mg/mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination by the Shake-Flask Method.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents. A tabular format is highly recommended.

Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Dielectric Constant | Solubility (mg/mL) |

| Heptane | Nonpolar | 1.9 | < 0.1 |

| Toluene | Nonpolar (Aromatic) | 2.4 | 1.5 |

| Ethyl Acetate | Polar Aprotic | 6.0 | 25.8 |

| Acetone | Polar Aprotic | 21.0 | 85.3 |

| Acetonitrile | Polar Aprotic | 37.5 | 60.1 |

| Ethanol | Polar Protic | 24.6 | 150.7 |

| Methanol | Polar Protic | 32.7 | 185.2 |

Interpretation of Hypothetical Results:

-

Low Solubility in Nonpolar Solvents: The very low solubility in heptane and toluene would indicate that van der Waals forces alone are insufficient to overcome the crystal lattice energy of the solid.

-

Good Solubility in Polar Aprotic Solvents: The significant solubility in ethyl acetate, acetone, and acetonitrile would highlight the importance of dipole-dipole interactions.

-

Excellent Solubility in Polar Protic Solvents: The highest solubility in ethanol and methanol would strongly suggest that hydrogen bonding plays a dominant role in the solvation of this compound. The amide and ethoxy groups likely act as hydrogen bond acceptors, while the amide N-H acts as a donor.

Implications for Drug Development

A comprehensive solubility profile in organic solvents is invaluable for several stages of drug development:

-

Preformulation Studies: Guides the selection of appropriate solvents for developing parenteral formulations.[1]

-

Crystallization and Purification: Informs the choice of solvent systems for recrystallization to obtain the desired polymorph and purity.[10]

-

Process Chemistry: Aids in the design of efficient synthetic routes where the compound needs to be dissolved for reactions.

-

Amorphous Solid Dispersions: Helps in selecting suitable polymeric carriers and solvents for spray drying or hot-melt extrusion processes to enhance aqueous solubility.

Conclusion

While the specific solubility values for this compound await experimental determination, this guide provides a robust framework for approaching this critical aspect of pharmaceutical development. By understanding the interplay between molecular structure and solvent properties, and by employing rigorous experimental methods like the shake-flask technique, researchers can build a comprehensive solubility profile. This knowledge is not just data; it is a strategic tool that informs critical decisions, mitigates risks, and ultimately accelerates the journey of a promising molecule to a potential therapeutic.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Avdeef, A. (2020). The Importance of Solubility for New Drug Molecules. Pharmaceutics, 12(5), 469. [Link]

-

Alwsci. (2024). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. [Link]

-

Jouyban, A., Fakhree, M. A. A., & Shayanfar, A. (2010). Thermodynamic modeling of activity coefficient and prediction of solubility. BioImpacts, 1(1), 37–43. [Link]

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Guerreo, S. (2016). Drug Solubility: Importance and Enhancement Techniques. [Link]

-

Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Riniker, S., & van Gunsteren, W. F. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

Bergström, C. A. S., & Larsson, P. (2018). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 107(1), 47-50. [Link]

-

ResearchGate. (n.d.). Thermodynamic modeling of pharmaceutical substance solubility: A review of various models. [Link]

-

Palmer, D. S., & Mitchell, J. B. O. (2014). Physics-Based Solubility Prediction for Organic Molecules. Perspectives in Science, 1(1-6), 26-34. [Link]

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Journal of Pharmaceutical Sciences, 44(1-2), 1-12. [Link]

-

Box, K. J., & Comer, J. E. A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 175, 112767. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Toxicity and Drug Testing. InTech. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. enamine.net [enamine.net]

- 12. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

An In-depth Technical Guide to the Potential Biological Activities of 4-Ethoxy-3,5-difluorobenzamide Derivatives

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a multitude of clinically significant therapeutic agents. Its inherent versatility allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles to engage a wide array of biological targets. This technical guide explores the prospective biological activities of a specific, yet underexplored, chemical space: 4-Ethoxy-3,5-difluorobenzamide derivatives. Drawing upon established knowledge of structurally related benzamides, we delineate a strategic roadmap for the synthesis and evaluation of these novel compounds as potential anticancer, kinase inhibitory, and antibacterial agents. This document provides detailed, field-proven experimental protocols, discusses the causality behind methodological choices, and offers a framework for the interpretation of results, thereby empowering researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising class of molecules.

Introduction: The Rationale for Investigating this compound Derivatives

Benzamide and its derivatives have a rich history in drug discovery, with prominent examples including the antiemetic metoclopramide, the antipsychotic amisulpride, and a growing number of targeted oncology agents.[1] The benzamide core serves as a robust pharmacophore that can be decorated with various substituents to modulate its electronic and steric properties, thereby influencing its interaction with biological macromolecules. The introduction of fluorine atoms, as in the 3,5-difluoro substitution pattern, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. The 4-ethoxy group, in turn, can participate in hydrogen bonding and other non-covalent interactions within a target's binding site.

Given the known anticancer, kinase inhibitory, and antibacterial activities of various benzamide analogues, it is hypothesized that the this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide provides a comprehensive framework for the synthesis of a focused library of such derivatives and a systematic evaluation of their biological potential.

Synthesis of this compound Derivatives: A Proposed Synthetic Strategy

The synthesis of this compound derivatives can be approached in a systematic manner, beginning with the preparation of the core scaffold, this compound, from commercially available starting materials. Subsequent derivatization can be achieved by modifying the amide nitrogen.

Synthesis of the Core Scaffold: this compound

A plausible synthetic route to the core scaffold commences with 4-amino-3,5-difluorobenzoic acid, proceeding through a Sandmeyer-type reaction to introduce the ethoxy group, followed by amidation of the carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 4-Ethoxy-3,5-difluorobenzoic acid via a Modified Sandmeyer Reaction

The conversion of the 4-amino group to a 4-ethoxy group can be achieved through diazotization followed by reaction with ethanol.

Experimental Protocol:

-

Suspend 4-amino-3,5-difluorobenzoic acid in a mixture of ethanol and concentrated sulfuric acid in a flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the reaction mixture.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.

-

Slowly warm the reaction mixture to room temperature and then gently heat to reflux. The evolution of nitrogen gas will be observed.

-

After the gas evolution ceases, cool the reaction mixture and pour it into ice water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield crude 4-ethoxy-3,5-difluorobenzoic acid.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

The amidation of the carboxylic acid can be performed via the acyl chloride intermediate.

Experimental Protocol:

-

Reflux a mixture of 4-ethoxy-3,5-difluorobenzoic acid and an excess of thionyl chloride for 2-3 hours.

-

Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-ethoxy-3,5-difluorobenzoyl chloride.

-

Carefully add the crude acyl chloride dropwise to a cooled, concentrated aqueous solution of ammonium hydroxide with vigorous stirring.

-

Continue stirring at room temperature for 1-2 hours.

-

Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry to yield this compound.

-

The product can be further purified by recrystallization.

Potential Biological Activities and a Strategic Screening Cascade

Based on the known biological activities of structurally related benzamides, derivatives of this compound are proposed to have potential as anticancer, kinase inhibitory, and antibacterial agents. A tiered screening approach is recommended to efficiently evaluate a library of these novel compounds.

Anticancer Activity

Benzamide derivatives have been shown to exert anticancer effects through various mechanisms, including the inhibition of histone deacetylases (HDACs) and the modulation of key signaling pathways involved in cell proliferation and survival.[1] A primary screening of novel this compound derivatives for cytotoxicity against a panel of cancer cell lines is a logical first step.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[2][3]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[4]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

| Compound | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |

| Derivative 1 | 5.2 | 8.1 | 6.5 |

| Derivative 2 | 12.8 | 15.3 | 10.9 |

| Doxorubicin | 0.8 | 1.2 | 0.9 |

Table 1: Hypothetical cytotoxicity data for this compound derivatives against various cancer cell lines.

Caption: Simplified PI3K/Akt signaling pathway, a potential target for anticancer benzamide derivatives.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[5] Several benzamide-containing molecules have been developed as potent kinase inhibitors.[6] FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it an attractive therapeutic target.[7][8]

Experimental Protocol: In Vitro FLT3 Kinase Inhibition Assay (Z'-LYTE™ Assay)

The Z'-LYTE™ assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a substrate peptide.[9]

-

Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and the FLT3 enzyme and its corresponding substrate peptide.

-

Compound Addition: Add serial dilutions of the test compounds to the wells of a microplate.

-

Kinase Reaction: Initiate the kinase reaction by adding the FLT3 enzyme and substrate to the wells.

-

ATP Addition: Add the ATP solution to start the phosphorylation reaction and incubate at room temperature.

-

Development: Add the development reagent, which contains antibodies that specifically recognize the phosphorylated substrate.

-

Stop Reaction: Add the stop reagent.

-

Fluorescence Reading: Read the fluorescence resonance energy transfer (FRET) signal on a suitable plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

| Compound | FLT3 IC50 (nM) | c-KIT IC50 (nM) | VEGFR2 IC50 (nM) |

| Derivative 1 | 25 | 500 | >1000 |

| Derivative 2 | 150 | >1000 | >1000 |

| Quizartinib | 1.1 | 4.2 | 150 |

Table 2: Hypothetical kinase inhibitory activity of this compound derivatives.

Caption: General representation of a receptor tyrosine kinase signaling pathway and the mechanism of action of a kinase inhibitor.

Antibacterial Activity

The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents. Benzamide derivatives have been reported to possess antibacterial properties. The initial screening for antibacterial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of clinically relevant bacteria.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[10][11]

-

Preparation of Bacterial Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth).[10]

-

Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate.[10]

-

Inoculation: Inoculate each well with the standardized bacterial suspension.[10] Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.[10]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[12]

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |

| Derivative 1 | 8 | 16 | >64 |

| Derivative 2 | 32 | >64 | >64 |

| Ciprofloxacin | 0.5 | 0.015 | 0.25 |

Table 3: Hypothetical antibacterial activity of this compound derivatives.

Caption: Experimental workflow for the broth microdilution MIC assay.

Data Interpretation and Future Directions

The initial screening cascade will generate valuable data on the cytotoxic, kinase inhibitory, and antibacterial activities of the novel this compound derivatives. Compounds exhibiting potent and selective activity in any of these assays should be prioritized for further investigation. Structure-activity relationship (SAR) studies can be conducted by systematically modifying the substituents on the amide nitrogen to optimize potency and selectivity. Promising lead compounds should be subjected to more advanced preclinical evaluation, including in vivo efficacy studies in relevant animal models.

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the known biological activities of related benzamide derivatives, a focused and efficient drug discovery program can be initiated. The synthetic strategies and detailed experimental protocols provided in this technical guide offer a robust framework for the synthesis and evaluation of these compounds, with the ultimate goal of identifying new drug candidates with potent anticancer, kinase inhibitory, or antibacterial properties.

References

-

Wei, R., Ding, Y., Dong, X., Qi, C., Wang, B., & Gu, Y. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 162, 108594. [Link]

-

NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

-

Al-Sanea, M. M., Al-Warhi, T., Al-Saadi, H. M., Al-Bogami, A. S., Al-Omair, M. A., & El-Emam, A. A. (2022). Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors Targeting AML. Molecules, 27(19), 6296. [Link]

-

Al-Sanea, M. M., & El-Emam, A. A. (2024). Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). Molecular Diversity, 29(2), 1821–1849. [Link]

-

Al-Sanea, M. M., & El-Emam, A. A. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Medicinal Chemistry. [Link]

-

Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint Lab. [Link]

-

Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-85. [Link]

-

WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]

-

Khan, I., et al. (2021). Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. Scientific Reports, 11(1), 1-13. [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration) [Video]. YouTube. [Link]

-

Force, T., & Bonventre, J. V. (2003). Dissecting kinase signaling pathways. Annals of the New York Academy of Sciences, 986, 239–251. [Link]

-

Organic Chemistry. (n.d.). The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]

-

Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]

-

Wang, Z., & Jamison, T. F. (2025). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Chemical Reviews. [Link]

-

NRO. (2025, January 2). Sandmeyer Reaction - experimental procedure and set up [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]

-

Hovhannisyan, A. A., et al. (2020). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 13(10), 282. [Link]

-

Wang, P., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7847–7851. [Link]

-

Kim, H. J., et al. (2023). Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia. European Journal of Medicinal Chemistry, 262, 115860. [Link]

-

ChemistNATE. (2014, March 26). How to Make Amides: Mechanism [Video]. YouTube. [Link]

-

Force, T., & Bonventre, J. V. (2003). Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease. Circulation, 107(10), 1332–1338. [Link]

-

Al-Sanea, M. M., et al. (2022). Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia. European Journal of Medicinal Chemistry, 229, 114068. [Link]

-

Al-Sanea, M. M., et al. (2021). Discovery of a Benzimidazole-based Dual FLT3/TrKA Inhibitor Targeting Acute Myeloid Leukemia. White Rose Research Online. [Link]

-

Banik, B. K., Banik, I., & Becker, F. F. (2003). Ethyl 4-aminobenzoate. Organic Syntheses, 80, 237. [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

-

Clark, J. (2023, January 22). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissecting kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of a benzimidazole-based dual FLT3/TrKA inhibitor targeting acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

InChIKey and SMILES for 4-Ethoxy-3,5-difluorobenzamide

An In-Depth Technical Guide to 4-Ethoxy-3,5-difluorobenzamide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist